N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride is a chemical compound with a complex structure that includes both chlorophenyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-ethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride
- N-[(2-bromophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride
- N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)ethanamine;hydrochloride
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride is unique due to its specific combination of chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-2-19-16-10-6-4-8-14(16)12-18-11-13-7-3-5-9-15(13)17;/h3-10,18H,2,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTRXJVPSJSGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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